molecular formula C18H18O2 B14234594 (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol CAS No. 380414-65-3

(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14234594
CAS No.: 380414-65-3
M. Wt: 266.3 g/mol
InChI Key: BRNWPPMSCLARQU-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two inden-1-yl groups and two hydroxyl groups, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and suitable chiral catalysts.

    Reaction Conditions: The key step involves the enantioselective hydrogenation of indene to produce the chiral intermediate. This reaction is often carried out under high pressure and in the presence of a chiral catalyst.

    Hydroxylation: The chiral intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or other suitable oxidizing agents to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, osmium tetroxide.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: TsCl, SOCl2, phosphorus tribromide (PBr3).

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Diols.

    Substitution: Tosylates, chlorides, bromides.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a chiral ligand in asymmetric synthesis. It can also be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its chiral nature makes it a candidate for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.

Industry

In the industrial sector, this compound is used in the production of chiral catalysts and ligands for various chemical processes. Its ability to induce chirality in reactions makes it valuable for the synthesis of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the inden-1-yl groups provide steric interactions that influence the binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.

    (1S,2S)-1,2-dihydroxy-1,2-dihydro-1H-inden: A simpler analog with only one inden-1-yl group and two hydroxyl groups.

    (1S,2S)-1,2-dihydroxy-1H-indene: Another analog with a different arrangement of hydroxyl groups and inden-1-yl groups.

Uniqueness

(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of two inden-1-yl groups. This structure provides distinct steric and electronic properties that can be exploited in various chemical and biological applications. Its ability to form enantiomerically pure compounds makes it valuable in the development of chiral drugs and catalysts.

Properties

CAS No.

380414-65-3

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C18H18O2/c19-15-9-11-5-1-3-7-13(11)17(15)18-14-8-4-2-6-12(14)10-16(18)20/h1-8,15-20H,9-10H2/t15-,16-,17-,18-/m0/s1

InChI Key

BRNWPPMSCLARQU-XSLAGTTESA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=CC=CC=C21)[C@@H]3[C@H](CC4=CC=CC=C34)O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3C(CC4=CC=CC=C34)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.